1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
“3,4-Dimethoxyphenethylamine” is an aromatic ether and is an analogue of dopamine (3,4-dihydroxyphenethylamine), with a substitution of the hydroxy groups with methoxy groups . “3,4-Dimethoxyphenol” is another compound with methoxy substituents at the 3- and 4-positions .
Molecular Structure Analysis
The molecular formula of “3,4-Dimethoxyphenethylamine” is C10H15NO2 , and that of “3,4-Dimethoxyphenol” is C8H10O3 .Physical and Chemical Properties Analysis
The average mass of “3,4-Dimethoxyphenethylamine” is 181.232 Da , and that of “3,4-Dimethoxyphenol” is 154.163 Da .Scientific Research Applications
Synthesis and Derivative Formation
The scientific research into the chemical compound 1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, and related compounds, focuses primarily on their synthesis and potential applications in various fields such as medicinal chemistry, organic chemistry, and materials science. This compound belongs to a class of chemicals that are often investigated for their biological activities and potential use in drug development.
One study details the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, which is a critical step in synthesizing heterocyclic derivatives with potential biological activities. This process involves developing a new method to prepare the corresponding 2,6-dimethoxy derivative, suggesting a mechanism for intramolecular transetherification requiring the simultaneous transfer of a hydrogen and a methyl group (Janin et al., 1999).
Structural Analysis and Molecular Properties
Further research has explored the molecular structures of related compounds to understand their potential applications better. Studies such as the one on N-Aryl-Substituted 3-hydroxypyridin-4-ones reveal insights into their crystal structures and hydrogen-bonded dimeric pairs, which could inform their use in molecular design and pharmaceutical applications (Burgess et al., 1998).
Metalloenzyme Inhibition by Iron Chelators
The design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones delve into the structure-activity relationship between ligand chemistry and the inhibitory activity of iron-containing metalloenzymes. This research indicates the importance of molecular dimensions and lipophilicity in the effectiveness of these compounds as enzyme inhibitors, highlighting their potential in medicinal chemistry (Liu et al., 2002).
Electrochemical Studies and Applications
Electroreduction studies of compounds like lichexanthone provide insights into their reduction mechanisms, which involve one-electron transfers leading to radical anion formation. These findings could have implications for developing novel electrochemical sensors or catalysts based on similar compounds (Carvalho et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11-8-13(18)10-16(19)17(11)7-6-12-4-5-14(20-2)15(9-12)21-3/h4-5,8-10,18H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOREUHDACLPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC2=CC(=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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